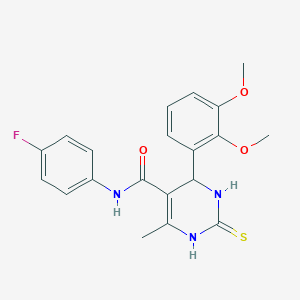
3-(4-Benzhydrylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Benzhydrylpiperazine-1-carbonyl)benzamide” is structurally similar to the requested compound . It has a molecular formula of C25H25N3O2 and a molecular weight of 399.5 g/mol .
Molecular Structure Analysis
The molecular structure of “4-(4-Benzhydrylpiperazine-1-carbonyl)benzamide” consists of a benzhydryl group attached to a piperazine ring, which is carbonylated and further attached to a benzamide group .Physical And Chemical Properties Analysis
The compound “4-(4-Benzhydrylpiperazine-1-carbonyl)benzamide” has a molecular weight of 399.5 g/mol, an exact mass of 399.19467705 g/mol, and a monoisotopic mass of 399.19467705 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. Its rotatable bond count is 5 .Applications De Recherche Scientifique
Pharmacological Profile
- Benzothiazepine Derivatives : These compounds, including the 1,5-benzothiazepines, are pivotal in drug research because of their activity against various targets. They are known for a range of biological activities, such as vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties. Their structure-activity relationship is crucial for developing new compounds with enhanced efficacy and safety (Dighe et al., 2015).
Synthetic Approaches
- Synthesis of Benzodiazepines : The synthesis and chemical transformations of benzodiazepines, including methods for preparing 1,4- and 1,5-benzodiazepines using o-phenylenediamine, have been extensively studied. These methods facilitate the creation of biologically active moieties pivotal in medicinal chemistry (Teli et al., 2023).
Biological Activities
- Diverse Bioactivities : 1,5-Benzothiazepine derivatives exhibit a wide range of biological activities, including acting as tranquilizers, antidepressants, antihypertensives, calcium channel blockers, antimicrobials, anticancer agents, antifungals, anthelmintics, anti-diabetics, and amyloid imagining agents. This wide range underscores their potential as lead compounds in drug discovery (Khasimbi et al., 2021).
Environmental Impact and Analysis
- Environmental Presence of Benzodiazepines : Studies on the environmental occurrence, fate, and transformation of benzodiazepines in water treatment have highlighted the persistence of these compounds in aquatic environments. This research is crucial for understanding the environmental impact of pharmaceuticals, including the benzothiazepine class, and developing strategies for their removal or degradation in water treatment processes (Kosjek et al., 2012).
Propriétés
IUPAC Name |
3-(4-benzhydrylpiperazine-1-carbonyl)-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c27-21-11-16-29-17-20(24-21)23(28)26-14-12-25(13-15-26)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20,22H,11-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKZGEKYKSGZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzhydrylpiperazine-1-carbonyl)-1,4-thiazepan-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2604904.png)
![benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2604906.png)
![3,4,5-triethoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2604907.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2604908.png)

![8-isobutyl-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604912.png)



